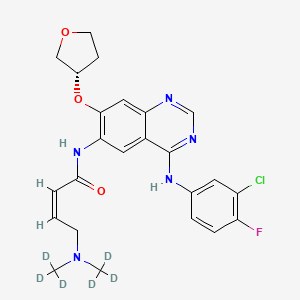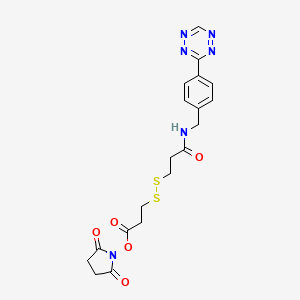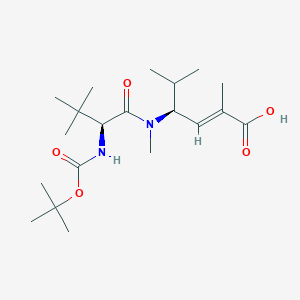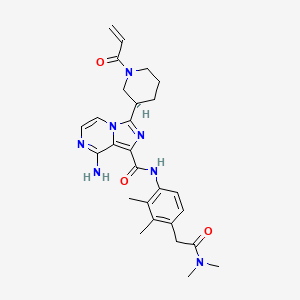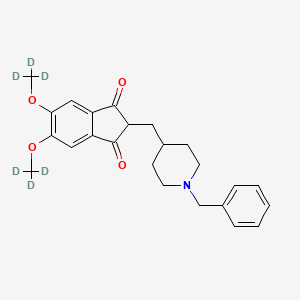
3-Keto Donepezil-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto Donepezil-d6: is a deuterated derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can enhance its stability and alter its pharmacokinetic properties. This modification is particularly useful in scientific research for tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Donepezil-d6 involves multiple steps, starting from the parent compound, Donepezil. The process typically includes:
Oxidation: Donepezil undergoes oxidation to introduce a keto group at the 3-position.
Deuteration: The hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and the use of deuterated solvents are employed to ensure efficient deuteration.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Keto Donepezil-d6 can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional keto groups or other oxidized derivatives.
Reduction: The keto group can be reduced back to a hydroxyl group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium is commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions for substitution reactions.
Major Products Formed:
Oxidation: Formation of additional keto derivatives.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of substituted Donepezil derivatives.
Applications De Recherche Scientifique
3-Keto Donepezil-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to trace the metabolic fate of Donepezil and its derivatives.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties in comparison to non-deuterated Donepezil.
Industry: Utilized in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of 3-Keto Donepezil-d6 is similar to that of Donepezil. It acts as an acetylcholinesterase inhibitor, increasing the concentration of acetylcholine in the brain by preventing its breakdown. This leads to improved cholinergic transmission and alleviation of symptoms associated with Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with a different mechanism of action.
Uniqueness of 3-Keto Donepezil-d6: The deuterated nature of this compound provides enhanced stability and altered pharmacokinetic properties, making it a valuable tool in scientific research. Its isotopic labeling allows for precise tracing in metabolic studies, which is not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-bis(trideuteriomethoxy)indene-1,3-dione |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3/i1D3,2D3 |
Clé InChI |
XKSVPGIZPNHDLK-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC([2H])([2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


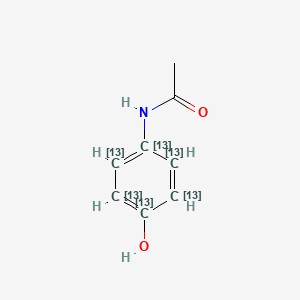
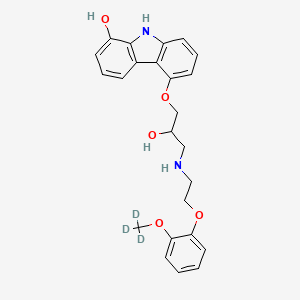
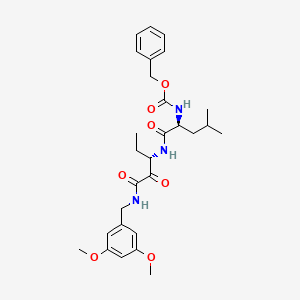

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
